Bienvenue dans la boutique en ligne BenchChem!

Imidaprilat-d3

Bioanalysis LC-MS/MS Quantitative pharmacology

Imidaprilat-d3 (CAS 1356019-69-6) is a deuterated internal standard specifically designed for accurate LC-MS/MS quantification of imidaprilate. Its near-identical physicochemical properties ensure precise co-elution to correct for matrix effects and ion suppression—critical for valid bioanalytical methods in regulatory submissions. Choose this SIL-IS for reliable pharmacokinetic, bioequivalence, and clinical monitoring data.

Molecular Formula C18H23N3O6
Molecular Weight 380.415
CAS No. 1356019-69-6
Cat. No. B562933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidaprilat-d3
CAS1356019-69-6
Synonyms(4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid;  Imidapril Diacid-d5; 
Molecular FormulaC18H23N3O6
Molecular Weight380.415
Structural Identifiers
SMILESCC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i2D3
InChIKeyVFAVNRVDTAPBNR-SLUVDJKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidaprilat-d3 CAS 1356019-69-6: Stable Isotope-Labeled ACE Inhibitor Metabolite for LC-MS Bioanalysis


Imidaprilat-d3 (CAS 1356019-69-6) is a deuterium-labeled analog of imidaprilate, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug imidapril (TA-6366). The compound incorporates three deuterium atoms at the N-methyl position of the imidazolidine ring, yielding a molecular mass of 380.41 Da (C18H20D3N3O6) [1]. Imidaprilate (unlabeled) acts as a potent ACE inhibitor with an IC50 of 2.6 nM [2]. As a stable isotope-labeled (SIL) internal standard, Imidaprilat-d3 is purpose-designed for quantitative LC-MS/MS bioanalysis of imidaprilate in pharmacokinetic and clinical monitoring studies, where precise analyte quantification in complex biological matrices is required [3].

Why Imidaprilat-d3 Cannot Be Substituted by Non-Deuterated or Structurally Analogous ACE Inhibitor Internal Standards


Generic substitution of Imidaprilat-d3 with unlabeled imidaprilate or structurally similar ACE inhibitor internal standards (e.g., enalaprilat-d5, lisinopril-d5) introduces quantifiable analytical error that compromises bioanalytical method validity. Non-deuterated imidaprilate is indistinguishable from the endogenous analyte in mass spectrometry, rendering it useless as an internal standard for its own quantification. Structural analogs, while mass-distinct, exhibit differential chromatographic retention, extraction recovery, and ionization behavior relative to imidaprilate. Stable isotopically labeled internal standards are the first choice for LC-MS assays, but deuterium-labeled compounds may demonstrate unexpected behavior, such as different retention times or recoveries, than the analyte [1]. Without a true SIL internal standard that precisely co-elutes and co-extracts with the target analyte, matrix effects and ion suppression cannot be adequately corrected, resulting in inaccurate concentration determinations in plasma, urine, or tissue homogenates [2].

Imidaprilat-d3: Quantified Differentiation Versus Comparators in Bioanalytical and Procurement Contexts


Molecular Mass Differentiation: Imidaprilat-d3 vs. Unlabeled Imidaprilate for MS Detection

Imidaprilat-d3 exhibits a molecular mass of 380.41 Da, which is +3.02 Da greater than unlabeled imidaprilate (377.39 Da) due to the replacement of three hydrogen atoms with deuterium at the N-methyl position of the imidazolidine ring [1]. This mass shift enables baseline mass spectrometric separation of the internal standard from the analyte imidaprilate, allowing selective monitoring via distinct m/z transitions without chromatographic interference. Unlabeled imidaprilate cannot be used as an internal standard for its own quantification because its m/z signal is identical to the analyte [2].

Bioanalysis LC-MS/MS Quantitative pharmacology

Matrix Effect and Ion Suppression Correction: Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical LC-MS

In quantitative bioanalytical LC-MS assays, stable isotopically labeled (SIL) internal standards such as Imidaprilat-d3 yield superior assay performance compared to structural analogs or non-labeled compounds. SIL internal standards co-elute with the analyte and experience nearly identical matrix effects and ion suppression, enabling accurate correction. In contrast, structural analogs exhibit differential ionization and recovery profiles [1]. The use of deuterated olmesartan as an internal standard afforded a reliable tool for regulatory bioanalysis [2]. Imidaprilat-d3, by virtue of its isotopic rather than structural substitution, maintains chemical identity with the analyte while providing the requisite mass distinction.

Matrix effect correction Ion suppression LC-MS assay validation

Deuteration Site Specificity: Imidaprilat-d3 (N-Methyl-d3) vs. Alternative Imidaprilate Isotopologues (e.g., Imidaprilate-d5)

Imidaprilat-d3 incorporates three deuterium atoms specifically at the N-methyl position of the imidazolidine ring (trideuteriomethyl group) . In contrast, Imidaprilate-d5 (Imidapril Diacid-d5) incorporates five deuterium atoms, with deuteration at the phenylpropyl side chain . The choice of deuteration site affects chromatographic behavior: deuteration at polar N-methyl positions minimizes deuterium isotope effects on reversed-phase LC retention compared to deuteration on hydrophobic aromatic moieties, where deuterium-hydrogen exchange may alter hydrophobicity and retention time shifts [1]. The -d3 variant provides the minimal mass shift (+3 Da) sufficient for MS distinction while avoiding excessive deuterium incorporation that may increase synthetic cost and analytical complexity.

Deuteration chemistry Isotope labeling Internal standard selection

Mass Spectrometric Selectivity: Imidaprilat-d3 vs. Structural Analog Internal Standards in ACE Inhibitor Bioanalysis

Imidaprilat-d3 offers analytical specificity superior to that of structurally analogous ACE inhibitor internal standards. In published ACE inhibitor comparative studies, imidaprilate and enalaprilat exhibit distinct pharmacological profiles: at the lowest dose studied (9 µg/rat/day), imidapril was more potent than enalapril in inhibiting plasma ACE (maximum 2.5-fold difference) [1]. However, for bioanalytical quantification, enalaprilat cannot substitute as an internal standard for imidaprilate due to differential MS/MS fragmentation patterns (m/z transitions: imidaprilate m/z 378→206 vs. enalaprilat m/z 349→206) and distinct chromatographic retention [2]. A structural analog internal standard introduces differential ionization efficiency and extraction recovery that cannot be fully compensated during method validation [3].

Internal standard selection ACE inhibitor quantification MS/MS specificity

Procurement Specification: Imidaprilat-d3 Storage Stability Requirements vs. Ambient-Shipped Unlabeled Standards

Imidaprilat-d3 requires storage at -20°C in a freezer to maintain long-term stability [1]. This requirement is consistent with certified reference material handling for deuterated internal standards. In comparison, unlabeled imidaprilate hydrochloride reference standards may be shipped and stored under ambient or refrigerated conditions depending on vendor specifications. The -20°C storage requirement for the -d3 compound reflects the need to preserve isotopic integrity and prevent deuterium-hydrogen back-exchange under suboptimal conditions . Laboratories must verify -20°C freezer capacity before procurement to ensure compliance with Certificate of Analysis storage recommendations.

Storage conditions Stability Procurement logistics

Analytical Sensitivity Benchmarking: Imidaprilat-d3 Supports Low ng/mL Quantification Comparable to Published Imidaprilate LC-MS Assays

Published LC-MS/MS methods for imidapril and imidaprilate in human plasma demonstrate a linear calibration range of 0.2 to 50 ng/mL, with precision (expressed as relative standard deviation) less than 13.2% over the entire concentration range and adequate assay accuracy [1]. Imidaprilat-d3, as the deuterated analog, enables equivalent or improved analytical sensitivity when used as the internal standard, as SIL internal standards typically yield lower variability and improved lower limit of quantification (LLOQ) compared to structural analog-based methods [2]. In contrast, methods employing methyl ester internal standards (e.g., imidapril methyl ester) require additional validation to account for differential extraction efficiency and ionization response .

LLOQ Sensitivity Bioanalytical method

Imidaprilat-d3: Validated Application Scenarios Based on Quantitative Evidence


Quantitative Bioanalysis of Imidaprilate in Human Plasma for Pharmacokinetic Studies

Imidaprilat-d3 is deployed as a stable isotope-labeled internal standard for LC-MS/MS quantification of imidaprilate in human plasma. This application leverages the +3.02 Da mass shift for selective MS/MS detection (m/z 381→206 transition expected) and the chemical identity with the analyte to correct for matrix effects and ion suppression [1]. Published methods achieve linear calibration from 0.2 to 50 ng/mL with RSD <13.2%, and the use of a SIL internal standard is expected to further improve precision and accuracy [2]. This scenario is directly relevant to clinical pharmacology, bioavailability/bioequivalence studies, and therapeutic drug monitoring of imidapril-based therapies.

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodent Models

In rodent pharmacokinetic studies, imidaprilate plasma concentrations are correlated with ACE inhibition and systolic blood pressure reduction. Imidaprilat-d3 enables accurate quantification of imidaprilate in small-volume plasma samples from rats, where matrix complexity and limited sample volume demand high-sensitivity, matrix-corrected MS assays [1]. The use of a deuterated internal standard rather than a methyl ester analog (as previously employed [2]) provides superior correction for extraction variability and ionization suppression, supporting dose-response characterization and PK/PD modeling.

Regulatory-Compliant Bioanalytical Method Validation for Generic Imidapril Formulations

Regulatory submissions for generic imidapril drug products require validated bioanalytical methods for imidaprilate quantification per FDA and EMA guidance. Imidaprilat-d3 satisfies the requirement for a stable isotope-labeled internal standard, which is recommended as the first choice for LC-MS assays [1]. Its use minimizes method variability and reduces the validation burden associated with demonstrating that a structural analog internal standard does not introduce bias. This scenario is critical for CROs and pharmaceutical companies conducting bioequivalence studies.

Metabolic Stability and In Vitro ADME Assays Requiring Precise Analyte Quantification

In vitro metabolism studies (e.g., hepatocyte incubations, microsomal stability assays) generate complex sample matrices with high protein and lipid content that induce significant ion suppression. Imidaprilat-d3, as a SIL internal standard, co-elutes with imidaprilate and experiences identical matrix effects, enabling accurate correction for quantification of imidaprilate formation from imidapril prodrug incubations [1]. This application supports drug discovery efforts evaluating prodrug activation efficiency and metabolic stability of ACE inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidaprilat-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.